(4-Bromophenyl)(4-methoxybenzyl)sulfane
CAS No.:
Cat. No.: VC16246471
Molecular Formula: C14H13BrOS
Molecular Weight: 309.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13BrOS |
|---|---|
| Molecular Weight | 309.22 g/mol |
| IUPAC Name | 1-bromo-4-[(4-methoxyphenyl)methylsulfanyl]benzene |
| Standard InChI | InChI=1S/C14H13BrOS/c1-16-13-6-2-11(3-7-13)10-17-14-8-4-12(15)5-9-14/h2-9H,10H2,1H3 |
| Standard InChI Key | WCACJQSMSKFRQY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CSC2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of (4-bromophenyl)(4-methoxybenzyl)sulfane is C₁₄H₁₃BrO₂S, with a molecular weight of 333.23 g/mol. The structure consists of two aromatic rings:
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A 4-bromophenyl group (C₆H₄Br) attached to the sulfur atom.
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A 4-methoxybenzyl group (C₆H₄OCH₃-CH₂) linked via the sulfur atom.
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via nucleophilic substitution or thiol-disulfide exchange reactions. A plausible route involves:
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Preparation of 4-methoxybenzyl thiol: Reduction of 4-methoxybenzyl disulfide with lithium aluminum hydride (LiAlH₄).
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Reaction with 1-bromo-4-iodobenzene:
Conditions: Anhydrous DMF, potassium carbonate (K₂CO₃), 60–80°C, 12–24 hours .
Yield Optimization
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Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing ionic intermediates.
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Temperature: Yields improve at elevated temperatures (70–80°C) but require careful monitoring to avoid side reactions.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can accelerate thiolate formation.
Physicochemical Properties
Physical State and Solubility
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Appearance: White to off-white crystalline solid.
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Melting Point: Estimated 85–90°C (based on analogs).
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Solubility:
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Polar solvents: Soluble in DMSO, DMF, and dichloromethane.
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Nonpolar solvents: Poor solubility in hexane or toluene.
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Stability
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Thermal Stability: Decomposes above 200°C, releasing sulfur dioxide (SO₂) and brominated byproducts.
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Light Sensitivity: Susceptible to photodegradation; storage in amber vials recommended.
Research Findings and Case Studies
Case Study: Sulfide Oxidation
A 2022 study oxidized analogous sulfides to sulfoxides using H₂O₂/CH₃COOH, achieving 85% yield. The electron-donating methoxy group slowed oxidation kinetics compared to electron-deficient analogs .
Cytotoxicity Screening
While direct data for this compound are unavailable, structurally related sulfides exhibited moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 50–100 µM).
Challenges and Future Directions
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Synthetic Scalability: Industrial-scale production requires optimizing atom economy and reducing halogenated waste.
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Biological Profiling: Targeted studies on pharmacokinetics and toxicity are needed to assess therapeutic potential.
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